N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide -

N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide

Catalog Number: EVT-6053836
CAS Number:
Molecular Formula: C15H26N6O2S
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol

  • Compound Description: This compound, also known by its trade name Trolox®, is a synthetic analog of vitamin E and exhibits potent antioxidant activity. The paper describes the synthesis and characterization of this compound labelled with carbon-14 and carbon-13 isotopes.
  • Relevance: This compound shares a significant structural similarity with N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide. Both compounds feature a 2,6-di-1-pyrrolidinyl-4-pyrimidinyl moiety attached to a piperazine ring. The difference lies in the substituent attached to the piperazine: N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide has a sulfonamide group, whereas this related compound has a 3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol moiety.

4-Aminoazobenzene

  • Compound Description: 4-Aminoazobenzene (AB) is a known carcinogen, particularly in rats. It's been established that the presence of an N-methyl group significantly enhances its hepatocarcinogenicity in rats.
  • Relevance: Although 4-Aminoazobenzene does not share a direct structural resemblance with N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, it falls under the same broad category of aromatic azo compounds. This category features compounds with a nitrogen-nitrogen double bond (azo group) linking two aromatic rings. Further research in this category, including the study of 4-Aminoazobenzene and its derivatives, could provide valuable insights into the biological activity of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide.

N,N-Dimethyl-4-aminoazobenzene

  • Compound Description: N,N-Dimethyl-4-aminoazobenzene, a derivative of 4-Aminoazobenzene with two N-methyl groups, is also a potent hepatic carcinogen, particularly in mice. Studies show that it exhibits approximately the same hepatocarcinogenicity as 4-aminoazobenzene in specific mouse strains.
  • Relevance: Similar to 4-Aminoazobenzene, N,N-Dimethyl-4-aminoazobenzene is categorized as an aromatic azo compound. Both N,N-Dimethyl-4-aminoazobenzene and N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide contain a dimethyl amino group. Understanding the carcinogenic mechanism of N,N-Dimethyl-4-aminoazobenzene could offer valuable insights into the potential biological activities of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide.

N-(Deoxyguanosin-8-yl)-4-aminoazobenzene

  • Compound Description: This compound is a major DNA adduct formed in the livers of mice and rats treated with 4-aminoazobenzene. Its presence indicates that metabolic activation of 4-aminoazobenzene leads to DNA damage, which is considered a crucial step in the carcinogenic process.
  • Relevance: While not structurally similar to N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, N-(Deoxyguanosin-8-yl)-4-aminoazobenzene provides insights into the metabolic activation and potential DNA-damaging properties of aromatic azo compounds. This information is crucial when assessing the potential safety and biological activities of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide.

N-(Deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene

  • Compound Description: This DNA adduct is formed in the livers of mice treated with N,N-dimethyl-4-aminoazobenzene. It, along with other adducts, suggests that the metabolic activation of N,N-dimethyl-4-aminoazobenzene also leads to DNA damage, further solidifying the link between this compound and carcinogenicity.
  • Relevance: Although not directly structurally related to N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, N-(Deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene provides further evidence of the potential for DNA damage by aromatic azo compounds. Specifically, both compounds include a dimethyl amino group within their structures. This underscores the need to investigate the metabolic pathway and potential DNA interactions of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide to ensure its safety.

3-(Deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene

  • Compound Description: This is another DNA adduct identified in the livers of mice after treatment with N,N-dimethyl-4-aminoazobenzene. The formation of multiple DNA adducts from N,N-dimethyl-4-aminoazobenzene emphasizes the complexity of its metabolic activation and its potential to induce various DNA lesions.
  • Relevance: Similar to the other DNA adducts, 3-(Deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene, while not structurally akin to N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, highlights the potential for DNA damage by aromatic azo compounds, a category both these compounds belong to. This necessitates further research to understand the metabolic fate and potential DNA interactions of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide.

2-Methyl-N,N-dimethyl-4-aminoazobenzene

  • Compound Description: This compound is a derivative of 4-aminoazobenzene. It has been found to be a weak carcinogen for the liver.
  • Relevance: Structurally, 2-Methyl-N,N-dimethyl-4-aminoazobenzene shares the aromatic azo compound core with N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide. Additionally, both contain a dimethyl amino group. Its weak carcinogenic activity provides context for evaluating the potential activity of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide.

N,N-Dimethyl-N'-[2-(diisopropylamino)ethyl]-N'-(4,6-dimethyl-2-pyridyl)urea

  • Compound Description: This compound is a known gastric antisecretory agent. The research focuses on enhancing its potency by isotopic substitution, specifically replacing the pyridine ring methyl hydrogens with deuterium or fluorine.
  • Relevance: The deuterated analog of N,N-Dimethyl-N'-[2-(diisopropylamino)ethyl]-N'-(4,6-dimethyl-2-pyridyl)urea exhibited increased potency. This study emphasizes the impact of structural modifications, even subtle ones like isotopic substitution, on biological activity. This highlights the importance of considering various structural modifications of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide when investigating its properties. Both compounds share a dimethyl amino group.

N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide

  • Compound Description: This compound serves as the basis for synthesizing a series of isothiocyanate-substituted kappa-selective opioid ligands. These ligands were prepared to explore their binding affinity and selectivity towards the kappa-opioid receptor.
  • Relevance: This compound shares the presence of a pyrrolidine ring with N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide. Modifications made to this compound, specifically the introduction of an isothiocyanate group at various positions, resulted in significant changes in its binding affinity and selectivity profile. This emphasizes the importance of understanding the relationship between the structure of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide and its potential biological activities.

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic Acid

  • Compound Description: This compound is a potent inhibitor of bacterial DNA gyrase and was found to interact with mammalian topoisomerase II. Various analogs were synthesized to assess the structure-activity relationship for topoisomerase II inhibition.
  • Relevance: The structure-activity relationship study of 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid revealed that the 1-cyclopropyl substituent is crucial for its potency. This emphasizes the importance of examining the specific structural features of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide and their potential impact on its biological activity. Both compounds share a dimethyl group within their structures.

6'-Fluoro-(N-methyl-or N,N-dimethyl-)-4-phenyl-4',9'-dihydro-3'H-spiro[cyclohexane-1,1'-pyrano[3,4,b]indolyl]-4-amine

  • Compound Description: This compound is a pharmacologically active agent used in a specific dosage form designed for controlled release. The dosage form utilizes a solid polymeric matrix to achieve twice-daily, once-daily, or less frequent administration.
  • Relevance: While not directly structurally similar, this compound highlights the importance of considering dosage form and controlled release when developing pharmaceuticals. This is relevant to the potential development of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide as a therapeutic agent. Both compounds have a dimethyl amino group and a 6-membered ring containing nitrogen.

5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide Derivatives

  • Compound Description: These compounds are derived from pazopanib, a clinically used drug, and are designed to improve its anti-vascular endothelial growth factor receptor (VEGFR) inhibitory activity.
  • Relevance: Though not structurally identical, these derivatives emphasize the potential for modifying existing drug structures to enhance their activity. This approach could be relevant in exploring ways to optimize the structure of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide for improved biological activity. Both compounds are sulfonamide derivatives and contain a pyrimidine ring.

N,N-Dimethyl-2-(tributylstannyl)methyl-5-substituted Benzylamines

  • Compound Description: These compounds are synthesized as precursors for quinodimethane, a reactive intermediate used in organic synthesis. The paper describes the reaction conditions and steps involved in their synthesis.
  • Relevance: Though not structurally similar to N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, these benzylamines are relevant because they, like N,N-dimethyl-4-aminoazobenzene and N,N-Dimethyl-N'-[2-(diisopropylamino)ethyl]-N'-(4,6-dimethyl-2-pyridyl)urea, contain a dimethyl amino group. Understanding their synthesis and reactivity could provide insights into the chemical behavior of similar functional groups in N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide.

N,N-Dimethyl-2-(trimethylsilyl)acetamide

  • Compound Description: This reagent is utilized in the preparation of various organic compounds, including α,β-unsaturated amides, β-enamino amides, and γ-trimethylsiloxy amides.
  • Relevance: The synthetic utility of N,N-Dimethyl-2-(trimethylsilyl)acetamide highlights the importance of exploring the synthetic potential of compounds containing similar functional groups. This could inspire the development of novel synthetic routes for N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide or its derivatives. Both compounds share a dimethyl amino group.

N,N-Dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides

  • Compound Description: This family of compounds represents a novel fused heterocyclic system. They are synthesized through a three-component condensation reaction involving aromatic aldehydes, 5-aminotetrazole, and N,N-dimethyl or N,N-diethyl-3-oxobutanamides.
  • Relevance: These compounds illustrate the diversity of heterocyclic structures that can be synthesized. While not structurally similar to N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, they inspire the exploration of new synthetic strategies for constructing diverse heterocyclic scaffolds based on the core structure of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide. Both compounds contain a dimethyl group and a 6-membered ring with two nitrogen atoms.

Bis(3,5-dimethyl-4-vinylpyrazol-1-yl)acetic Acid (Hbdmvpza)

  • Compound Description: Hbdmvpza is a new N,N,O ligand designed to mimic the 2-His-1-carboxylate facial triad found in certain metalloenzymes. It can be incorporated into copolymers, creating materials with potential applications in catalysis and biomimetic chemistry.
  • Relevance: Although not directly structurally similar to N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, Hbdmvpza highlights the concept of biomimicry in ligand design. This approach could be applied to N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide to create novel ligands inspired by biological systems. Both compounds contain a dimethyl group.

2-Methyl-2-nitro-N,N'-bis(pyridin-2-ylmethyl)-propane-1,3-diamine

  • Compound Description: This compound undergoes an unusual cleavage and macrocyclization reaction upon reduction with zinc in aqueous hydrochloric acid. The resulting macrocyclic complex, (6,13-dimethyl-1,4,8,11-tetraazacyclotetradecane-6,13-diamine)copper(II) perchlorate, demonstrates the potential for unexpected chemical transformations.
  • Relevance: Although not structurally related to N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, the unexpected reactivity of 2-Methyl-2-nitro-N,N'-bis(pyridin-2-ylmethyl)-propane-1,3-diamine highlights the importance of thoroughly investigating the chemical behavior of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide under various reaction conditions. Such exploration might reveal unexpected reactivity or lead to the discovery of novel synthetic pathways.

N,N-dimethyl-N'-((5-methyl-1H-imidazol-4-yl)methylene)ethane-1,2-diamine

  • Compound Description: This Schiff base ligand is used to synthesize a trinuclear cobalt complex. The complex exhibits interesting magnetic properties due to the presence of both Co(II) and Co(III) ions.
  • Relevance: Though not directly structurally related to N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, this Schiff base ligand demonstrates the ability to form metal complexes with unique properties. This inspires the exploration of N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide as a potential ligand for metal coordination and its application in coordination chemistry. Both compounds contain a dimethyl amino group.

(2R,2'R)-N,N'-Fumaroylbis[fenchane-8,2-sultam]

  • Compound Description: This compound, synthesized from (2R)-fenchane-8,2-sultam, is a chiral auxiliary used in asymmetric synthesis. Its reactivity and diastereoselectivity in cycloaddition reactions were compared with those of a camphor-derived sultam.
  • Relevance: While not structurally similar to N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, the study of (2R,2'R)-N,N'-Fumaroylbis[fenchane-8,2-sultam] highlights the importance of chirality in controlling the stereochemistry of reactions. This is relevant to N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, as it contains chiral centers and its potential biological activities might be influenced by its stereochemistry.

Properties

Product Name

N,N-dimethyl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide

IUPAC Name

N,N-dimethyl-4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide

Molecular Formula

C15H26N6O2S

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C15H26N6O2S/c1-13-16-14(19-6-4-5-7-19)12-15(17-13)20-8-10-21(11-9-20)24(22,23)18(2)3/h12H,4-11H2,1-3H3

InChI Key

RGRSPJVPLOWIPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)N(C)C)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.